Lp-PLA2-IN-13

Description

Properties

Molecular Formula |

C22H17F5N4O4 |

|---|---|

Molecular Weight |

496.4 g/mol |

IUPAC Name |

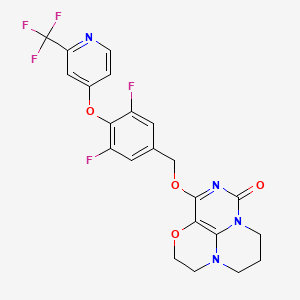

4-[[3,5-difluoro-4-[[2-(trifluoromethyl)-4-pyridinyl]oxy]phenyl]methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |

InChI |

InChI=1S/C22H17F5N4O4/c23-14-8-12(9-15(24)17(14)35-13-2-3-28-16(10-13)22(25,26)27)11-34-19-18-20-30(6-7-33-18)4-1-5-31(20)21(32)29-19/h2-3,8-10H,1,4-7,11H2 |

InChI Key |

DOVYUSZPXCCMDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Function of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and Its Inhibition

To the Researcher: Initial searches for the specific compound "Lp-PLA2-IN-13" did not yield specific data. It is possible that this is an internal development name, a very recent designation, or a potential typographical error. The following guide focuses on the well-documented function of the enzyme Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and the general mechanism of its inhibitors, providing a foundational understanding of the therapeutic target. Should a corrected or alternative name for the specific inhibitor be available, a more targeted and detailed analysis can be provided.

The Core Function of Lp-PLA2 in Pathophysiology

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] It is primarily produced by inflammatory cells, including macrophages, T-cells, and mast cells.[1][2] In human circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL) and very-low-density lipoproteins (VLDL).[1][3]

The primary role of Lp-PLA2 in disease, particularly atherosclerosis, is linked to its enzymatic activity on oxidized phospholipids present on LDL particles within the arterial intima.[1][4] This hydrolytic action generates two key pro-inflammatory and pro-atherogenic products:

-

Lysophosphatidylcholine (lyso-PC)

-

Oxidized non-esterified fatty acids (oxNEFAs) [5]

These products contribute to the progression of atherosclerotic plaques through several mechanisms:

-

Recruitment and activation of leukocytes , such as monocytes, to the arterial wall.[1][5]

-

Promotion of foam cell formation , a hallmark of early atherosclerotic lesions.[3][5]

-

Upregulation of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the local vessel environment.[1]

This creates a self-perpetuating inflammatory cycle within the plaque, contributing to its growth and instability.[1] Elevated levels of Lp-PLA2 in the blood have been consistently associated with an increased risk of cardiovascular events, including heart attacks and strokes.[3][6]

General Mechanism of Action for Lp-PLA2 Inhibitors

Lp-PLA2 inhibitors are a class of therapeutic agents designed to selectively block the enzymatic activity of Lp-PLA2.[6] By binding to the enzyme, these inhibitors prevent the hydrolysis of oxidized phospholipids.[6] This targeted action is intended to interrupt the inflammatory cascade at a key point, thereby reducing the production of lyso-PC and oxNEFAs.[5][6]

The expected therapeutic outcomes of Lp-PLA2 inhibition include:

-

Reduction of vascular inflammation. [6]

-

Slowing the progression of atherosclerotic plaque. [6]

-

Potentially stabilizing existing plaques to prevent rupture, which is a primary cause of acute cardiovascular events.[5]

Unlike broad anti-inflammatory drugs, Lp-PLA2 inhibitors offer a more targeted approach specifically aimed at the inflammatory processes within the cardiovascular system that are driven by lipid oxidation.[6]

Signaling Pathways and Experimental Workflows

To investigate the function of Lp-PLA2 and the efficacy of its inhibitors, researchers typically employ a series of in vitro and in vivo experiments.

Lp-PLA2 Pro-Inflammatory Signaling Pathway

The following diagram illustrates the central role of Lp-PLA2 in converting oxidized LDL into pro-inflammatory mediators that drive atherosclerosis.

Caption: The pro-atherogenic signaling cascade of Lp-PLA2.

General Experimental Workflow for Inhibitor Screening

A typical workflow to identify and validate a novel Lp-PLA2 inhibitor would follow the steps outlined below.

Caption: A generalized workflow for Lp-PLA2 inhibitor development.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon scientific findings. Below are representative protocols for key experiments used in the study of Lp-PLA2 and its inhibitors.

In Vitro Lp-PLA2 Activity Assay

Objective: To quantify the enzymatic activity of Lp-PLA2 in a sample (e.g., plasma) or to determine the inhibitory potential of a compound.

Principle: This colorimetric assay uses a synthetic substrate that, when hydrolyzed by Lp-PLA2, produces a chromophore that can be measured spectrophotometrically.

Materials:

-

Microplate reader

-

96-well microplates

-

Recombinant human Lp-PLA2 or plasma sample

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine[7] or similar chromogenic substrate.

-

Test compound (inhibitor) dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

-

In a 96-well plate, add a fixed amount of Lp-PLA2 enzyme or plasma to each well.

-

Add the diluted test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Macrophage Foam Cell Formation Assay

Objective: To assess the effect of an Lp-PLA2 inhibitor on the formation of foam cells, a critical step in atherogenesis.

Principle: Monocytes are differentiated into macrophages and then incubated with oxidized LDL. The accumulation of lipids within the macrophages, leading to foam cell formation, is visualized and quantified.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation.

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum.

-

Oxidized LDL (oxLDL).

-

Test compound (Lp-PLA2 inhibitor).

-

Oil Red O stain for lipid visualization.

-

Microscope and imaging software.

Procedure:

-

Plate monocytic cells in a multi-well plate and induce differentiation into macrophages by treating with PMA for 48-72 hours.

-

Wash the differentiated macrophages and replace the medium.

-

Pre-treat the macrophages with various concentrations of the Lp-PLA2 inhibitor or vehicle control for 1-2 hours.

-

Add oxLDL (e.g., 50 µg/mL) to the wells to induce lipid uptake and foam cell formation. Co-incubate with the inhibitor for 24-48 hours.

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the intracellular lipid droplets by incubating the cells with a filtered Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Visualize the stained cells under a microscope. Foam cells will appear red due to the lipid-filled vacuoles.

-

Quantify the extent of foam cell formation by either a) counting the percentage of Oil Red O-positive cells or b) eluting the dye from the cells with isopropanol and measuring its absorbance.

Quantitative Data Summary

While specific data for "this compound" is unavailable, research on other inhibitors like darapladib has generated quantitative data that is typically presented in tables for comparison. The following table is a template illustrating how such data would be structured.

| Parameter | Lp-PLA2-IN-X | Darapladib (Reference) | Notes |

| Target | Human Lp-PLA2 | Human Lp-PLA2 | Specifies the enzyme target and species. |

| IC50 (Enzymatic Assay) | Data N/A | ~0.25 nM | Concentration for 50% inhibition in a cell-free assay. |

| EC50 (Cell-Based Assay) | Data N/A | ~10 nM | Concentration for 50% effect in a cellular context. |

| Binding Affinity (Ki) | Data N/A | Varies by study | A measure of the inhibitor's binding strength to the target. |

| In Vivo Efficacy | Data N/A | Reduction in plaque necrotic core | The observed effect in a relevant animal model. |

Data for reference compound is illustrative and may vary based on specific experimental conditions.

This guide provides a comprehensive overview of the function of Lp-PLA2 and the established methodologies for evaluating its inhibitors. Further investigation into the specific compound "this compound" is required to populate the provided frameworks with precise data.

References

- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]

- 2. LP PLA2 ACTIVITY - Lipoprotein Particles and Apolipoproteins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. Lipoprotein associated phospholipase A2 activity & its correlation with oxidized LDL & glycaemic status in early stages of type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. advances.umw.edu.pl [advances.umw.edu.pl]

In-depth Technical Guide: The Discovery and Synthesis of Lp-PLA2-IN-13

Notice: Information regarding a specific molecule designated "Lp-PLA2-IN-13" is not available in the public domain or scientific literature based on extensive searches. The following guide is constructed based on the well-documented discovery and synthesis of a prominent Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Darapladib , which serves as a representative example of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Lp-PLA2 and Its Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the blood.[1][2][3] It plays a significant role in the inflammatory processes that contribute to the development of atherosclerosis.[1][2] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, which generates pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs).[2][4] These byproducts can damage arterial walls, leading to the formation of atherosclerotic plaques.[1][4] Elevated levels of Lp-PLA2 have been correlated with an increased risk of cardiovascular events, including heart attacks and strokes.[1][2][5][6]

Lp-PLA2 inhibitors are a class of drugs designed to selectively target and inhibit the activity of the Lp-PLA2 enzyme.[1] By blocking the enzyme's function, these inhibitors reduce the production of pro-inflammatory mediators, thereby diminishing the inflammatory response and slowing the progression of atherosclerosis.[1][4] Darapladib is one of the most potent Lp-PLA2 inhibitors developed, with an IC50 of 0.25 nM against the human recombinant enzyme.[7][8]

The Discovery of Darapladib

The discovery of Darapladib and other Lp-PLA2 inhibitors has been a significant focus of pharmaceutical research aimed at developing novel therapies for cardiovascular diseases. The general workflow for the discovery of such inhibitors is outlined below.

Caption: A generalized workflow for the discovery of small molecule inhibitors.

Synthesis of Darapladib

The chemical synthesis of Darapladib involves a multi-step process. A detailed synthetic route for a radiolabeled version of Darapladib, [18F]Darapladib, has been described for use in positron emission tomography (PET) imaging to detect Lp-PLA2 in atherosclerotic plaques.[7] The general synthesis involves the coupling of key intermediates to construct the final complex molecule.

While the specific, step-by-step synthesis of a hypothetical "this compound" cannot be provided, the synthesis of Darapladib serves as an instructive example of the chemical strategies employed for this class of inhibitors.

Quantitative Data

The following table summarizes key quantitative data for Darapladib, a representative Lp-PLA2 inhibitor.

| Parameter | Value | Condition | Reference |

| IC50 | 0.25 nM | Human recombinant Lp-PLA2 enzyme | [7][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments involved in the characterization of Lp-PLA2 inhibitors like Darapladib.

Lp-PLA2 Activity Assay

This assay measures the enzymatic activity of Lp-PLA2 and the inhibitory effect of test compounds.

Principle: The assay typically uses a synthetic substrate that, when hydrolyzed by Lp-PLA2, produces a chromogenic or fluorogenic product that can be quantified.

General Protocol:

-

Recombinant human Lp-PLA2 is incubated with the test inhibitor at various concentrations.

-

A substrate, such as 2-thio-PAF, is added to initiate the enzymatic reaction.[9]

-

The reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

-

The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.

-

IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

In Vivo Efficacy Studies in Animal Models

Animal models of atherosclerosis are used to evaluate the therapeutic potential of Lp-PLA2 inhibitors.

Animal Model: Low-density lipoprotein receptor-deficient (LDLR-/-) mice or ApoE knockout mice fed a high-fat diet are commonly used models of atherosclerosis.[3][4]

General Protocol:

-

Animals are fed a high-cholesterol diet to induce atherosclerosis.

-

A treatment group receives the Lp-PLA2 inhibitor (e.g., Darapladib), while a control group receives a placebo.[9]

-

After a defined treatment period, animals are euthanized, and their aortas are harvested.

-

The extent of atherosclerotic plaque formation is quantified using histological techniques (e.g., Oil Red O staining).

-

Biomarkers of inflammation and lipid peroxidation in blood and tissue samples may also be analyzed.

Signaling Pathway

Lp-PLA2 plays a critical role in the inflammatory signaling cascade within the arterial wall, contributing to the progression of atherosclerosis.

Caption: The pro-atherogenic signaling pathway mediated by Lp-PLA2.

Conclusion

While specific information on "this compound" is not publicly available, the extensive research on Lp-PLA2 and its inhibitors, such as Darapladib, provides a solid framework for understanding the discovery, synthesis, and biological evaluation of this class of therapeutic agents. The methodologies and pathways described herein are fundamental to the field of cardiovascular drug discovery and offer a comprehensive overview for researchers and scientists. Further research and publication are required to elucidate the specific properties and potential of novel inhibitors like the queried compound.

References

- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 7. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Lp-PLA2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases. It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids. Inhibition of Lp-PLA2 is a promising therapeutic strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events. This document provides a comprehensive technical guide on the in vitro characterization of a novel, hypothetical Lp-PLA2 inhibitor, herein referred to as Lp-PLA2-IN-13. The methodologies and data presentation formats are based on established principles for evaluating Lp-PLA2 inhibitors.

Biochemical and Enzymatic Characterization

The initial in vitro characterization of an Lp-PLA2 inhibitor involves determining its potency, selectivity, and mechanism of action through a series of biochemical and enzymatic assays.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Condition |

| IC50 | 15 nM | Recombinant human Lp-PLA2 with a synthetic substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine) in a colorimetric assay. |

| Ki | 5 nM | Determined by kinetic studies (e.g., Dixon or Cheng-Prusoff equation) to assess the binding affinity to the Lp-PLA2 active site. |

| Mechanism of Inhibition | Reversible, Competitive | Determined by Lineweaver-Burk or Michaelis-Menten kinetic analysis, showing that the inhibitor competes with the substrate for binding to the enzyme's active site. |

| Selectivity | >1000-fold vs. sPLA2 | Assessed by comparing the IC50 value against other phospholipase A2 family members, such as secretory phospholipase A2 (sPLA2), to ensure specific targeting of Lp-PLA2. |

| Plasma Protein Binding | 95% | Determined by equilibrium dialysis or ultrafiltration to understand the fraction of the inhibitor that is bound to plasma proteins, which can affect its free concentration and activity. |

Cellular Assays

Cell-based assays are crucial to understand the efficacy of the inhibitor in a more physiologically relevant context.

Data Summary

| Parameter | Value | Assay Condition |

| Cellular IC50 | 50 nM | Inhibition of Lp-PLA2 activity in a human macrophage cell line (e.g., THP-1 differentiated into macrophages) stimulated to produce Lp-PLA2. |

| Inhibition of Lyso-PC Production | 65% | Measured by LC-MS/MS in the supernatant of oxidized LDL-treated human macrophages in the presence of the inhibitor, demonstrating a reduction in the key pro-inflammatory product of Lp-PLA2 activity. |

| Cytotoxicity (CC50) | >10 µM | Assessed in a relevant cell line (e.g., human endothelial cells or macrophages) using a standard viability assay (e.g., MTT or LDH release) to ensure the inhibitor is not toxic at effective concentrations. |

Experimental Protocols

Lp-PLA2 Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Lp-PLA2 using a synthetic substrate that releases a chromogenic product upon hydrolysis.

Materials:

-

Recombinant human Lp-PLA2

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine

-

This compound (or other test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add 25 µL of the sample (or standard/control) to each well.

-

Add the assay buffer containing the substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

-

The rate of the reaction (nmol/min/mL) is calculated from the slope of the absorbance curve, based on a standard conversion factor from a p-Nitrophenol calibration curve.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Macrophage-Based Lyso-PC Production Assay

This assay quantifies the ability of the inhibitor to block the production of the pro-inflammatory mediator lyso-PC by macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

Oxidized LDL (oxLDL)

-

This compound

-

Cell culture medium and supplements

-

LC-MS/MS system

Procedure:

-

Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA.

-

Plate the differentiated macrophages in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with oxLDL to induce Lp-PLA2 activity and subsequent lyso-PC production.

-

After incubation, collect the cell culture supernatant.

-

Extract lipids from the supernatant.

-

Quantify the concentration of lyso-PC using a validated LC-MS/MS method.

-

Determine the percentage of inhibition of lyso-PC production at different inhibitor concentrations.

Signaling Pathway and Experimental Workflow

Lp-PLA2 Pro-inflammatory Signaling Pathway

The following diagram illustrates the central role of Lp-PLA2 in the generation of pro-inflammatory mediators within the arterial wall.

Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators, promoting atherosclerosis.

In Vitro Characterization Workflow for this compound

The following diagram outlines the logical flow of experiments for the in vitro characterization of a novel Lp-PLA2 inhibitor.

Caption: A stepwise workflow for the in vitro characterization of an Lp-PLA2 inhibitor.

The Role of Lp-PLA2 Inhibition in Atherosclerosis Models: A Technical Guide

A note on the specific inhibitor Lp-PLA2-IN-13: Publicly available scientific literature and databases contain limited information regarding the specific compound "this compound" (CAS No. 2756855-62-4) in the context of atherosclerosis research. It is identified as a potent Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitor with potential applications in neurodegenerative diseases. Due to the scarcity of data on this compound's effects in atherosclerosis models, this guide will utilize data from a well-characterized and extensively studied selective Lp-PLA2 inhibitor, darapladib , as a representative example to illustrate the role of Lp-PLA2 inhibition in atherosclerosis. The principles and observed effects of darapladib are expected to be broadly applicable to other potent and selective inhibitors of this enzyme.

Introduction to Lp-PLA2 and its Role in Atherosclerosis

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL). Within the arterial wall, Lp-PLA2 is produced by inflammatory cells, including macrophages, T-cells, and mast cells. The enzyme's primary role in the pathophysiology of atherosclerosis is the hydrolysis of oxidized phospholipids on LDL particles, which generates two key pro-inflammatory and pro-atherogenic mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFAs).

These products contribute to multiple stages of atherogenesis by:

-

Promoting endothelial dysfunction.

-

Inducing the expression of adhesion molecules, which facilitates the recruitment of monocytes into the arterial intima.

-

Stimulating the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

-

Contributing to the formation of foam cells and the development of a necrotic core within the atherosclerotic plaque, a hallmark of vulnerable, rupture-prone lesions.

Given its central role in vascular inflammation, inhibition of Lp-PLA2 has been a key therapeutic target for the prevention and treatment of atherosclerotic cardiovascular disease.

Quantitative Data on the Effects of Lp-PLA2 Inhibition

The following tables summarize the quantitative effects of the Lp-PLA2 inhibitor darapladib in various preclinical and clinical models of atherosclerosis.

Table 1: In Vitro and In Vivo Inhibition of Lp-PLA2 Activity by Darapladib

| Model System | Darapladib Concentration/Dose | Percent Inhibition of Lp-PLA2 Activity | Reference |

| Recombinant human Lp-PLA2 | 3 nM (IC50) | 50% | |

| Human Plasma | 9 nM (IC50) | 50% | |

| ApoE-deficient mice | 50 mg/kg/day (oral) | >60% | |

| LDLR-deficient mice | 50 mg/kg/day (oral) | >60% | |

| Diabetic/hypercholesterolemic swine | 10 mg/kg/day (oral) | 89% (plasma) | |

| Patients with stable CHD | 40 mg/day | ~43% | |

| Patients with stable CHD | 80 mg/day | ~55% | |

| Patients with stable CHD | 160 mg/day | ~66% |

Table 2: Effects of Darapladib on Atherosclerotic Plaque Characteristics in Animal Models

| Animal Model | Treatment Duration | Key Plaque Parameter | Effect of Darapladib | Reference |

| Diabetic/hypercholesterolemic swine | 24 weeks | Plaque Area (LAD coronary artery) | Reduced from 0.222 mm² to 0.086 mm² | |

| Necrotic Core Area | Significantly reduced (0.87 ± 0.33 mm² vs. 0.03 ± 0.003 mm²) | |||

| Lesions with unstable phenotype | Reduced from 41% to 10% | |||

| ApoE-deficient mice | 6 weeks | Aortic Plaque Area | Significantly reduced | |

| LDLR-deficient mice | 6 weeks | Aortic Plaque Area | Significantly reduced |

Table 3: Effects of Darapladib on Inflammatory Markers

| Model System | Treatment | Inflammatory Marker | Outcome | Reference |

| ApoE-deficient mice | 50 mg/kg/day darapladib for 6 weeks | hs-CRP | Significantly reduced | |

| IL-6 | Significantly reduced | |||

| Patients with stable CHD | High-dose darapladib for 12 weeks | IL-6 | 12.6% decrease | |

| hs-CRP | 13.0% decrease | |||

| Diabetic/hypercholesterolemic swine | 10 mg/kg/day darapladib for 24 weeks | Coronary gene expression of 24 macrophage and T-cell associated genes | Substantially reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating Lp-PLA2 inhibitors in atherosclerosis models.

In Vivo Atherosclerosis Study in ApoE-Deficient Mice

-

Animal Model: Male homozygous ApoE-deficient mice (C57/Bl6 genetic background) are used as a well-established model for atherosclerosis.

-

Experimental Groups:

-

Vehicle group: Mice receive the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) orally once daily.

-

Darapladib group: Mice receive darapladib (e.g., 50 mg/kg) suspended in the vehicle solution orally once daily.

-

-

Diet: All mice are fed a high-fat diet for a specified period (e.g., 6 weeks) to induce atherosclerotic plaque formation.

-

Drug Administration: Oral gavage is used for daily administration of the vehicle or darapladib.

-

Sample Collection and Analysis:

-

Plasma Lp-PLA2 Activity: Blood is collected at the end of the study. Plasma is separated, and Lp-PLA2 activity is measured using a colorimetric assay with a specific substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine.

-

Atherosclerotic Plaque Analysis: At the end of the treatment period, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic lesions is quantified by en face analysis after staining with Oil Red O. The stained area is measured and expressed as a percentage of the total aortic surface area.

-

Inflammatory Marker Analysis: Plasma levels of inflammatory markers such as hs-CRP and IL-6 are quantified using commercially available ELISA kits.

-

Coronary Atherosclerosis Study in a Diabetic/Hypercholesterolemic Swine Model

-

Animal Model: Swine are rendered diabetic (e.g., via streptozotocin injection) and fed a high-cholesterol diet to induce advanced coronary atherosclerosis that closely mimics human disease.

-

Experimental Groups:

-

Control group: Pigs receive a placebo.

-

Treatment group: Pigs receive darapladib (e.g., 10 mg/kg/day).

-

-

Treatment Duration: The study is conducted over a prolonged period (e.g., 24 weeks) to allow for the development of complex lesions.

-

Plaque Analysis:

-

Histology and Morphometry: At the end of the study, the hearts are perfusion-fixed, and the coronary arteries are dissected. Arterial sections are stained with hematoxylin and eosin (H&E) and Movat's pentachrome. Morphometric analysis is performed to quantify

-

Methodological & Application

Application Notes and Protocols for Lp-PLA2-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases. It is primarily produced by inflammatory cells like macrophages, T-cells, and mast cells. Lp-PLA2 associates with lipoproteins, mainly low-density lipoprotein (LDL), in the circulation. Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to the progression of atherosclerosis by promoting inflammation, monocyte migration, and the formation of unstable plaques.

Lp-PLA2-IN-13 is a small molecule inhibitor of the Lp-PLA2 enzyme. By blocking the activity of Lp-PLA2, this inhibitor is expected to reduce the production of pro-inflammatory lipids, thereby mitigating the inflammatory response in cells. These application notes provide a generalized experimental protocol for the use of this compound in a cell culture setting, based on established methodologies for other Lp-PLA2 inhibitors.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following table provides a template with placeholder values. Researchers must determine these values experimentally for this compound.

| Parameter | Experimental Value | Cell Line/Conditions | Notes |

| IC50 | [To Be Determined] | e.g., Human macrophages | The half-maximal inhibitory concentration should be determined using an appropriate Lp-PLA2 activity assay. |

| Optimal Concentration | [To Be Determined] | e.g., 1-10 µM | The effective concentration will vary depending on the cell type and experimental endpoint. A dose-response study is recommended. |

| Incubation Time | [To Be Determined] | e.g., 24-48 hours | The optimal incubation time should be determined based on the specific cellular process being investigated. |

| Cell Viability (at optimal concentration) | >95% | Target cell line | It is crucial to ensure that the inhibitor concentration used is not cytotoxic. A standard cell viability assay (e.g., MTT, Trypan Blue) should be performed. |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for an Lp-PLA2 inhibitor like this compound.

Caption: Mechanism of Lp-PLA2 inhibition.

Experimental Protocols

This section outlines a general protocol for treating cultured cells with this compound to assess its effect on inflammatory responses. This protocol will require optimization for specific cell types and experimental questions.

Cell Culture and Treatment

Objective: To treat cultured cells with this compound to investigate its biological effects.

Materials:

-

Target cell line (e.g., THP-1 monocytes, primary macrophages)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Stimulus (e.g., oxidized LDL, LPS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well, 96-well)

Protocol:

-

Cell Seeding: Seed the target cells in appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.

-

Preparation of Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Stimulation (Optional):

-

If investigating the inhibitory effect in the context of inflammation, add the inflammatory stimulus (e.g., oxidized LDL) to the wells.

-

Incubate for the desired stimulation period (e.g., 6-24 hours).

-

-

Harvesting: After the incubation period, harvest the cells and/or the culture supernatant for downstream analysis.

Assessment of Lp-PLA2 Inhibition

Objective: To determine the effect of this compound on Lp-PLA2 activity and inflammatory marker expression.

Methods:

-

Lp-PLA2 Activity Assay: Measure the enzymatic activity of Lp-PLA2 in cell lysates or culture supernatants using a commercially available Lp-PLA2 activity assay kit. These assays often utilize a synthetic substrate that releases a detectable product upon cleavage by Lp-PLA2.

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or chemokines (e.g., MCP-1) in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Quantitative PCR (qPCR): Analyze the expression of inflammatory genes in the treated cells. Extract total RNA, reverse transcribe it to cDNA, and perform qPCR using specific primers for target genes (e.g., IL6, MCP1, PLA2G7).

-

Western Blot: Assess the protein levels of inflammatory signaling molecules or Lp-PLA2 itself in cell lysates.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Validation & Comparative

Validating the On-Target Effects of Lp-PLA2 Inhibition: A Comparative Analysis of Pharmacological and Genetic Models

For researchers, scientists, and drug development professionals, confirming the specific, on-target effects of a novel inhibitor is a critical step in the validation process. This guide provides a comparative framework for validating the on-target effects of Lp-PLA2-IN-13, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), by contrasting its pharmacological effects with genetic models of Lp-PLA2 deficiency.

While comprehensive, peer-reviewed experimental data for the specific compound this compound is not yet publicly available, this guide will utilize the extensive research on the well-characterized Lp-PLA2 inhibitor, darapladib, as a surrogate to illustrate the principles and methodologies for on-target validation. This compound is identified as a potent, tricyclic pyrimidone-based inhibitor of Lp-PLA2, intended for research into neurodegenerative and cardiovascular diseases.[1][2][3]

Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][5] These products contribute to the development and instability of atherosclerotic plaques.[4][5] Both pharmacological inhibition and genetic knockdown of Lp-PLA2 are powerful tools to elucidate its role in disease pathogenesis.

Comparison of Pharmacological Inhibition and Genetic Models

To confirm that the observed effects of an Lp-PLA2 inhibitor are due to its specific action on the enzyme, it is essential to compare its activity with a genetic model where the Lp-PLA2 gene (PLA2G7) is silenced or knocked out. A convergence of phenotypes between the pharmacologically treated and genetically modified models provides strong evidence for on-target activity.

Key Experimental Readouts:

| Parameter | Pharmacological Inhibition (e.g., Darapladib) | Genetic Model (Lp-PLA2 KO/KD) | Expected Concordance |

| Plasma Lp-PLA2 Activity | Dose-dependent reduction | Complete or significant reduction | High |

| Lyso-PC & oxNEFA Levels | Significant decrease | Significant decrease | High |

| Inflammatory Markers (e.g., hs-CRP, IL-6) | Reduction in some studies | Reduction in inflammatory phenotypes | Moderate to High |

| Atherosclerotic Plaque Size | Reduction in animal models | Reduction in animal models | High |

| Plaque Composition | Reduced necrotic core, increased stability | Not extensively reported, but expected to be similar | High |

| Lipid Profile (TC, TG, LDL-C, HDL-C) | Generally no significant change | Generally no significant change | High |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of key experimental protocols used to assess the on-target effects of Lp-PLA2 inhibition.

Lp-PLA2 Activity Assay

This assay quantifies the enzymatic activity of Lp-PLA2 in plasma or tissue lysates.

-

Principle: A colorimetric or fluorometric substrate for Lp-PLA2 is used. The rate of substrate hydrolysis is proportional to the enzyme's activity.

-

Sample Preparation: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.

-

Procedure (Example using a colorimetric assay):

-

Plasma samples are incubated with a specific substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine.

-

Lp-PLA2 hydrolyzes the substrate, releasing a chromogenic product (e.g., 4-nitrophenol).

-

The change in absorbance is measured over time using a spectrophotometer at a specific wavelength (e.g., 405 nm).

-

Activity is calculated based on a standard curve and expressed in units such as nmol/min/mL.

-

Western Blot for Lp-PLA2 Protein Expression

This technique is used to detect and quantify the amount of Lp-PLA2 protein in cells or tissues.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using an antibody specific to Lp-PLA2.

-

Procedure:

-

Protein is extracted from cells or tissues using a lysis buffer.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody against Lp-PLA2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Lipid Profiling by Mass Spectrometry

This method allows for the precise quantification of Lp-PLA2-derived lipid mediators.

-

Principle: Liquid chromatography is used to separate different lipid species, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.

-

Procedure:

-

Lipids are extracted from plasma or tissue samples using a solvent system (e.g., Folch or Bligh-Dyer method).

-

The lipid extract is reconstituted in an appropriate solvent and injected into an LC-MS/MS system.

-

Lipid species are separated by reverse-phase or hydrophilic interaction liquid chromatography.

-

The separated lipids are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

-

Specific lyso-PC and oxNEFA species are identified and quantified based on their fragmentation patterns and comparison to internal standards.

-

Visualizing the Pathway and Experimental Logic

To better understand the mechanisms and experimental design, the following diagrams illustrate the Lp-PLA2 signaling pathway and a typical experimental workflow for validating an inhibitor.

By employing a combination of pharmacological inhibitors and genetic models, researchers can robustly validate the on-target effects of novel compounds like this compound. The convergence of data from these complementary approaches provides a high degree of confidence in the inhibitor's mechanism of action, which is a cornerstone of successful drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and evaluation of tricyclic dipyrido diazepinone derivatives as inhibitors of secretory phospholipase A2 with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Safety Operating Guide

Personal protective equipment for handling Lp-PLA2-IN-13

This guide provides crucial safety and logistical information for the proper handling and disposal of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-13. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following PPE should be worn at all times.

| PPE Category | Specific Recommendations | Rationale |

| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or airborne particles of the compound. |

| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |

| Body Protection | Impervious laboratory coat or clothing. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |

| Respiratory Protection | A suitable respirator should be used when handling the compound in powder form or when aerosolization is possible. | Minimizes the risk of inhaling the compound, especially in poorly ventilated areas.[1] |

II. Safe Handling and Operational Procedures

Strict adherence to the following operational steps will minimize exposure risks and ensure a safe working environment.

A. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation.[1]

-

Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

B. Handling the Compound:

-

Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable liners.

-

Weighing (for powder form): Conduct all weighing operations within a chemical fume hood to prevent the dispersion of dust.

-

Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing. If the product is in solvent, store it at -80°C.[1]

-

General Use: Avoid inhalation of dust or aerosols and any direct contact with eyes and skin.[1] Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]

C. Storage:

-

Store the compound in a tightly sealed container.[1]

-

Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

-

Recommended storage temperatures are -20°C for the powder form and -80°C for solutions in solvent.[1]

III. Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention. |

| Skin Contact | Remove contaminated clothing and shoes. Thoroughly wash the affected skin area with soap and water. If irritation persists, seek medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and call a poison center.[1] |

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

-

Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

-

Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not allow the compound to enter drains, water courses, or the soil.[1]

Workflow for Safe Handling of this compound

Caption: Safe handling workflow for this compound.

References

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.